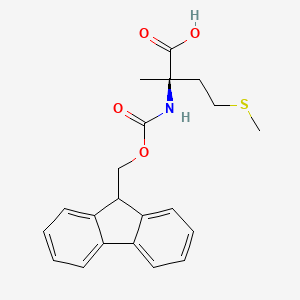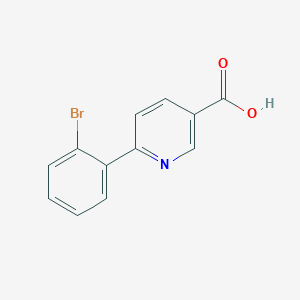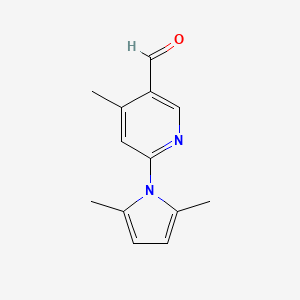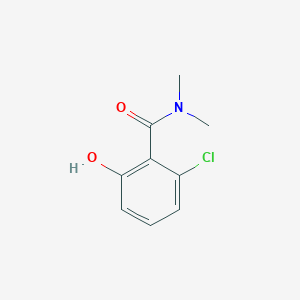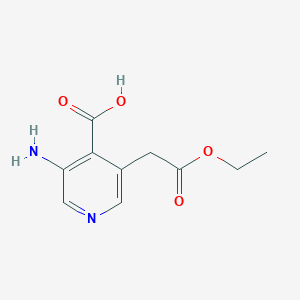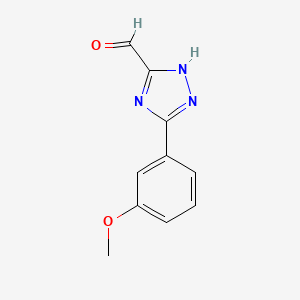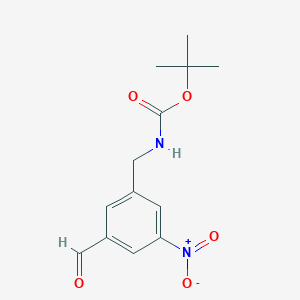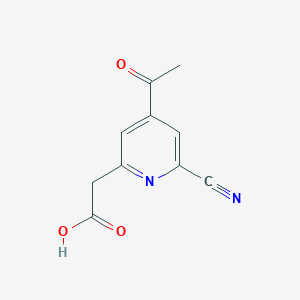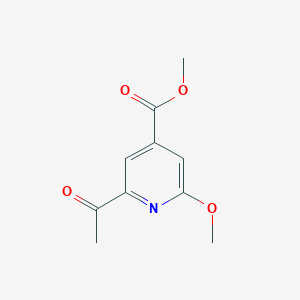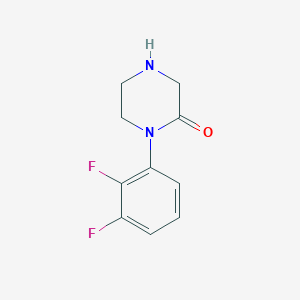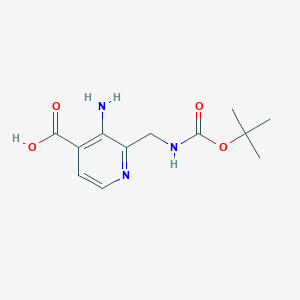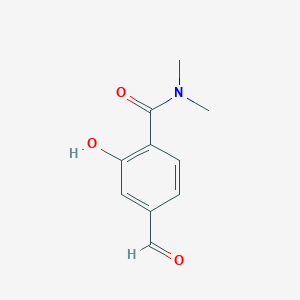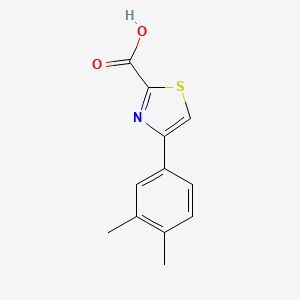
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid typically involves the condensation of 3,4-dimethylphenylamine with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of thiazolidine derivatives or 4-(3,4-dimethylphenyl)thiazole-2-methanol.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
科学研究应用
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in its binding affinity and specificity.
相似化合物的比较
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-carboxamide
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-thiol
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-amine
Uniqueness: 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. The dimethyl substitution on the phenyl ring further enhances its properties, making it a valuable compound for various applications.
属性
CAS 编号 |
886367-08-4 |
|---|---|
分子式 |
C12H11NO2S |
分子量 |
233.29 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(5-8(7)2)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
NITKFQIBDJIWCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
